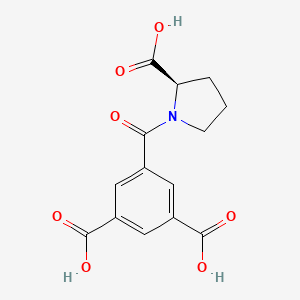
(R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid is a complex organic compound with a unique structure that includes both carboxylic acid and pyrrolidine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid typically involves multi-step organic reactions. One common method includes the reaction of isophthalic acid with ®-2-carboxypyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of ®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-((S)-2-Carboxypyrrolidine-1-carbonyl)-piperidine-1-carboxylic acid: A structurally similar compound with a piperidine ring instead of an isophthalic acid moiety.
Uniqueness
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H13NO7 |
|---|---|
分子量 |
307.25 g/mol |
IUPAC名 |
5-[(2R)-2-carboxypyrrolidine-1-carbonyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H13NO7/c16-11(15-3-1-2-10(15)14(21)22)7-4-8(12(17)18)6-9(5-7)13(19)20/h4-6,10H,1-3H2,(H,17,18)(H,19,20)(H,21,22)/t10-/m1/s1 |
InChIキー |
SVEIWRCKSZENKQ-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)







![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)




